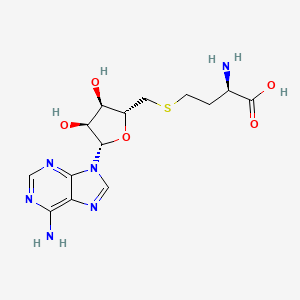
S-Adenosyl-D-homocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Adenosyl-D-homocysteine is a naturally occurring compound that plays a crucial role in various biological processes. It is formed as a byproduct of the methylation of S-adenosyl-L-methionine, a process that is essential for the transfer of methyl groups to various substrates, including DNA, proteins, and lipids. This compound is involved in the regulation of methylation reactions and is a key intermediate in the metabolism of methionine and homocysteine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-Adenosyl-D-homocysteine can be synthesized through the enzymatic reaction of adenosine and homocysteine. The enzyme adenosylhomocysteinase catalyzes this reaction, converting adenosine and homocysteine into this compound. This reaction typically occurs under physiological conditions, with the enzyme requiring nicotinamide adenine dinucleotide (NAD+) as a cofactor .
Industrial Production Methods
Industrial production of this compound often involves the use of recombinant DNA technology to produce large quantities of adenosylhomocysteinase. This enzyme is then used to catalyze the synthesis of this compound from adenosine and homocysteine in bioreactors. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, pH, and substrate concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
S-Adenosyl-D-homocysteine undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by adenosylhomocysteinase, resulting in the formation of homocysteine and adenosine.
Oxidation: The 3’-hydroxyl group of the ribose moiety can be oxidized by enzyme-bound NAD+.
Substitution: The sulfur atom in the homocysteine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Requires adenosylhomocysteinase and NAD+ as a cofactor.
Oxidation: Involves NAD+ as an oxidizing agent.
Substitution: Typically occurs under mild conditions with nucleophilic reagents.
Major Products
Hydrolysis: Produces homocysteine and adenosine.
Oxidation: Results in the formation of a ketone intermediate.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-Adenosyl-D-homocysteine has numerous applications in scientific research:
Wirkmechanismus
S-Adenosyl-D-homocysteine exerts its effects primarily by inhibiting methylation reactions. It acts as a product inhibitor of S-adenosyl-L-methionine-dependent methyltransferases, preventing the transfer of methyl groups to substrates . This inhibition occurs because this compound binds to the active site of the methyltransferase, blocking the binding of S-adenosyl-L-methionine . The molecular targets include DNA, proteins, and lipids, and the pathways involved are those related to methylation and gene regulation .
Vergleich Mit ähnlichen Verbindungen
S-Adenosyl-D-homocysteine is similar to other compounds involved in methylation and sulfur metabolism, such as:
S-adenosyl-L-methionine: The methyl donor in methylation reactions.
Homocysteine: A product of this compound hydrolysis and a precursor in methionine metabolism.
Adenosine: Another product of this compound hydrolysis.
Uniqueness
This compound is unique in its dual role as both a product inhibitor of methylation reactions and a key intermediate in methionine and homocysteine metabolism. Its ability to regulate methylation by inhibiting methyltransferases distinguishes it from other related compounds .
Eigenschaften
Molekularformel |
C14H20N6O5S |
|---|---|
Molekulargewicht |
384.41 g/mol |
IUPAC-Name |
(2R)-2-amino-4-[[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m1/s1 |
InChI-Schlüssel |
ZJUKTBDSGOFHSH-NPLZWRLCSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CSCC[C@H](C(=O)O)N)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


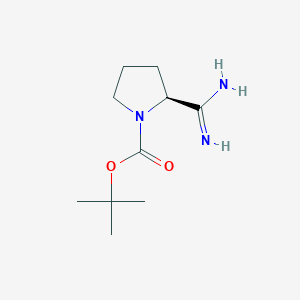
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
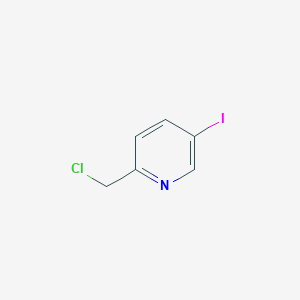
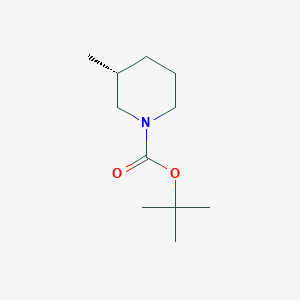
![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
![3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid](/img/structure/B15250677.png)
![6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid](/img/structure/B15250694.png)
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B15250705.png)
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
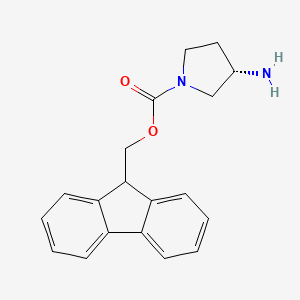
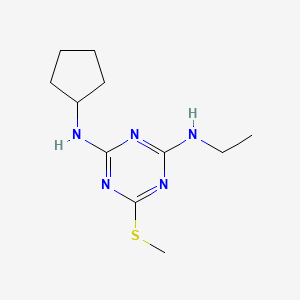
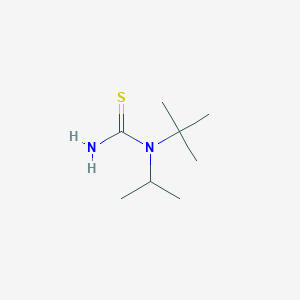
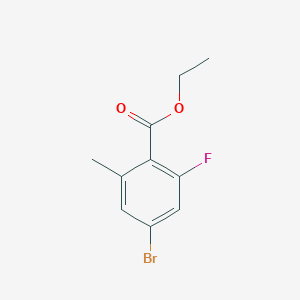
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
